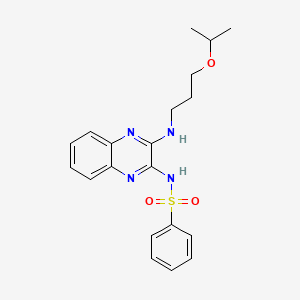
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N4O3S. It belongs to the class of organic compounds known as quinoxalines .
Synthesis Analysis
The synthesis of similar quinoxaline derivatives has been reported in the literature . A microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . The featured transformation involves the unusual extrusion of a phenylacetonitrile molecule .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains an isopropoxypropyl group and a benzenesulfonamide moiety.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available data, quinoxaline derivatives are known to participate in various chemical reactions. For instance, the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines leads to the formation of quinoxalines .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 400.5. Other physical and chemical properties are not specified in the available data.科学的研究の応用
Antimicrobial Activity
Research on quinoline clubbed with sulfonamide moiety has demonstrated potential antimicrobial properties. Synthesis and evaluation of such compounds have shown significant activity against Gram-positive bacteria, highlighting their relevance in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer Activity
Studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have identified compounds with potent anticancer activity against various human tumor cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest, offering insights into their mechanisms of action and potential therapeutic applications (International Journal of Molecular Sciences, 2018).
Synthetic Methodologies
Research into the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their proposed fragment pathways has provided valuable information on their chemical structures and potential applications. This work supports the development of new synthetic strategies for producing benzenesulfonamide derivatives with varied biological activities (Journal of Guangdong Pharmaceutical University, 2015).
Molecular Structure and Reaction Mechanisms
The pH-regulated transfer hydrogenation of quinoxalines using specific catalysts in aqueous media has been explored, demonstrating the influence of pH on reaction outcomes. Such studies are critical for understanding the molecular structure and reaction mechanisms of quinoxaline derivatives (Tetrahedron, 2011).
将来の方向性
Quinoxalines have significant importance in modern drug discovery and medicinal chemistry . They have shown a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design . Therefore, the study and development of quinoxaline derivatives, including “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide”, may continue to be a promising area of research in the future.
作用機序
Target of Action
Quinoxaline derivatives have been reported to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .
Mode of Action
For instance, some quinoxaline derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase .
特性
IUPAC Name |
N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15(2)27-14-8-13-21-19-20(23-18-12-7-6-11-17(18)22-19)24-28(25,26)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPLHMZMXGMZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2768496.png)


![(2,6-Difluorophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2768501.png)
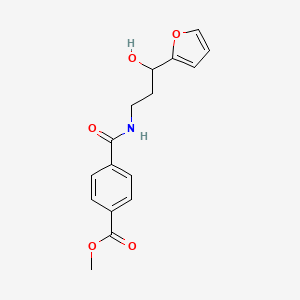
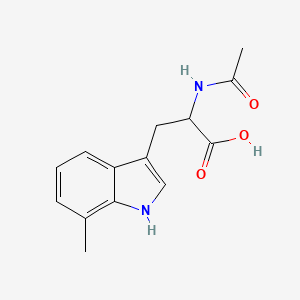
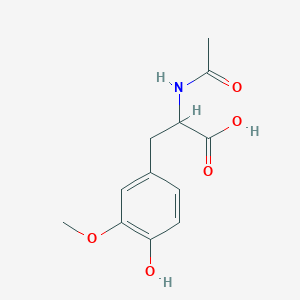

![(3Z)-3-Benzylidene-N-(cyanomethyl)-N-methyl-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2768507.png)
![4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2768512.png)

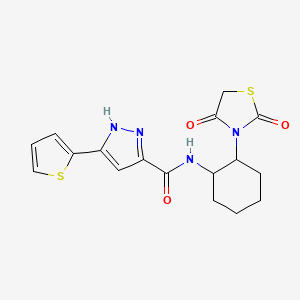
![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)